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Compound of Interest

Compound Name: 3,5-Dihydroxybenzoic Acid

Cat. No.: B128973

L  Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3,5-Dihydroxybenzoic acid (a-Resorcylic

acid). It is intended for researchers and professionals in the fields of chemistry and drug

development, offering detailed spectroscopic data and the experimental protocols for their

acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dihydroxybenzoic acid
(CAS No: 99-10-5, Molecular Formula: C7HesO4, Molecular Weight: 154.12 g/mol ).[1][2]

Table 1: NMR Spectroscopic Data

1H NMR (DMSO-ds)

BC NMR

Chemical Shift (ppm)

Description

Doublet of doublets (d) or Triplet (t), 2H (H-2, H-

~6.85

6)
~6.45 Triplet (t), 1H (H-4)
~9.5 (broad) Singlet (s), 2H (Ar-OH)

~12.5 (broad)

Singlet (s), 1H (COOH)
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Note: NMR data is typically acquired in a deuterated solvent such as DMSO-de.[3][4] Chemical

shifts can vary slightly based on solvent and concentration.

Table 2: IR Spectroscopic Data

Functional Group

Wavenumber (cm~1) _ Intensity
Assignment

3500 - 3300 O-H Stretch (Phenolic) Strong, Broad

3300 - 2500 O-H Stretch (Carboxylic Acid) Strong, Very Broad

~1680 C=0 Stretch (Carboxylic Acid) Strong

~1600, ~1470 C=C Stretch (Aromatic Ring) Medium to Strong
C-O Stretch

~1300 - 1200 ] ) Strong
(Phenol/Carboxylic Acid)

~1200 - 1000 C-O Stretch Medium
C-H Bending (Aromatic, out-of- )

Below 900 Medium to Strong

plane)

Note: IR spectra for solid samples are often obtained using KBr pellets or as a nujol mull.[5][6]

Table 3: Mass Spectrometry Data

Technique Mode Precursor lon (m/z) Fragment lons (m/z)
ESI-MS Negative [M-H]~ : 153.0193 109.0295, 135.0085
ESI-MS Positive [M+H]* : 155.0338 Not specified

GC-MS (El) - M+ . 154 137, 109

Data sourced from various databases including PubChem and the Human Metabolome

Database.[1][7] The monoisotopic mass of 3,5-Dihydroxybenzoic acid is 154.0266 u.[1][7]

Experimental Protocols
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The following sections detail generalized methodologies for acquiring the spectroscopic data
presented above.

This protocol outlines the steps for acquiring *H and 3C NMR spectra of a solid organic
compound.

o Sample Preparation: Accurately weigh 5-20 mg of 3,5-Dihydroxybenzoic acid for H NMR,
or 20-50 mg for 13C NMR, into a clean, dry vial.[8][9]

o Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds)
to the vial.[8][9] The solvent should fully dissolve the compound. Gentle vortexing or
sonication can aid dissolution.[8]

o Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube
to a height of about 4-5 cm.[8][10] Avoid introducing any solid particles; if necessary, filter the
solution through a small cotton plug in the pipette.[9][10]

 Instrument Setup: Wipe the outside of the NMR tube clean and place it in the spectrometer's
sample holder.[8]

o Data Acquisition: The spectrometer performs a series of automated steps:

o Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the
magnetic field.[8]

o Shimming: The magnetic field homogeneity is optimized to improve signal resolution and
obtain sharp peaks.[8]

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., *H or 13C).[8]

o Acquisition: The appropriate pulse sequence is run to acquire the spectrum. The number
of scans can be increased to improve the signal-to-noise ratio, which is particularly
important for less sensitive nuclei like 13C.[8][10]

For solid samples like 3,5-Dihydroxybenzoic acid, several preparation techniques can be
used.
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A. KBr Pellet Method

e Grinding: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine,
homogeneous powder.

» Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,
transparent, or translucent disk.[5]

e Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire
the spectrum.

B. Thin Solid Film Method

¢ Dissolution: Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a
volatile solvent like acetone or methylene chloride.[11]

o Film Preparation: Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or
KBr).[11]

» Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid
compound on the plate.[11]

e Analysis: Place the plate in the spectrometer's sample holder and run the IR scan. If the
signal is too weak, another drop of the solution can be added and dried.[11]

C. Attenuated Total Reflectance (ATR) Method

o Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Use the instrument's pressure arm to ensure firm contact between the
sample and the crystal.

e Analysis: Acquire the spectrum directly. This method requires minimal sample preparation.
[12]

Electrospray ionization (ESI) coupled with a mass analyzer is a common technique for polar
molecules like 3,5-Dihydroxybenzoic acid.
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Sample Preparation: Prepare a dilute solution of the sample (typically in the pg/mL to ng/mL
range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile,
often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to
promote ionization.

Infusion/Injection: The solution is either directly infused into the ESI source via a syringe
pump or injected into a liquid chromatography system for separation prior to mass analysis
(LC-MS).

lonization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine
spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase
ions of the analyte (e.g., [M-H]~ or [M+H]*).

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole,
Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at each m/z value. For tandem MS (MS/MS), specific precursor
ions are selected and fragmented to provide further structural information.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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